![molecular formula C23H23N5O4 B2988272 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenoxy)acetamide CAS No. 899967-48-7](/img/structure/B2988272.png)

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

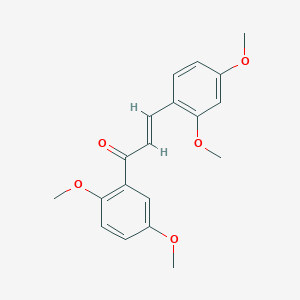

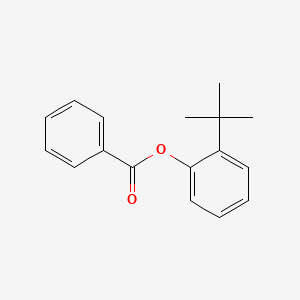

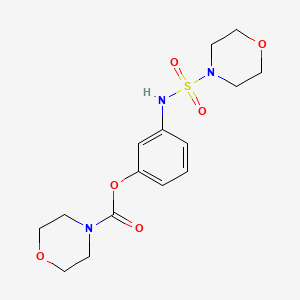

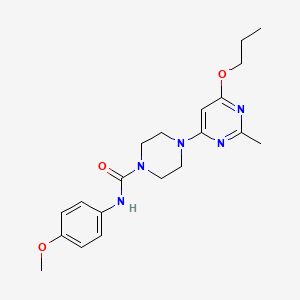

The compound is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential applications in various fields . They are characterized by a fused pyrazole and pyrimidine ring. The specific compound you mentioned also has a dimethylphenyl group, an ethoxyphenoxy group, and an acetamide group attached to the pyrazolo[3,4-d]pyrimidine core.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused pyrazolo and pyrimidine rings, with the various substituents attached at specific positions. The presence of these groups would likely influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the acetamide group might undergo hydrolysis, and the ethoxyphenoxy group might participate in ether cleavage reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the ethoxyphenoxy and acetamide groups might increase its solubility in polar solvents .Scientific Research Applications

- The compound’s structural features make it a potential candidate for cancer research. Researchers investigate its effects on tumor cell growth, apoptosis, and metastasis inhibition. By targeting specific pathways, it may offer novel therapeutic strategies for cancer treatment .

- N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenoxy)acetamide has shown anti-inflammatory activity. It could be explored as a lead compound for developing anti-inflammatory drugs .

- Researchers have investigated its inhibitory effects on enzymes such as acyl-coenzyme A:cholesterol acyltransferase (ACAT). Understanding its interactions with enzymes can guide drug design and development .

- The compound’s hypocholesterolemic activity suggests potential applications in managing lipid metabolism disorders. It may modulate cholesterol levels and prevent atherosclerosis .

- N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenoxy)acetamide can serve as a substrate or reagent in synthetic chemistry. For instance, it has been used in the synthesis of other compounds, demonstrating its versatility .

- Researchers can explore its interactions with various biological targets using high-throughput screening methods. This compound’s unique structure may reveal new drug leads or therapeutic targets .

Anticancer Research

Anti-Inflammatory Properties

Enzyme Inhibition Studies

Metabolic Disorders and Lipid Regulation

Synthetic Chemistry and Catalysts

Pharmacological Screening

Mechanism of Action

Target of Action

The compound, also known as N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-ethoxyphenoxy)acetamide, is primarily targeted towards kinase proteins . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific target molecules, a process known as phosphorylation. They play a crucial role in a variety of cellular processes, including cell signaling, growth, and differentiation .

Mode of Action

This compound is a part of the pyrazolo[3,4-d]pyrimidine class of molecules, which have been identified as potent kinase inhibitors . The pyrazolo[3,4-d]pyrimidine scaffold is an isostere of the adenine ring of ATP, allowing these molecules to mimic hinge region binding interactions in kinase active sites . This interaction inhibits the kinase’s activity, preventing the phosphorylation process and thus altering the function of the target molecule .

Biochemical Pathways

The inhibition of kinase activity by this compound affects various biochemical pathways. For instance, it can impact pathways involved in cell proliferation, survival, gene expression, protein trafficking, cell motility, and immune responses . By inhibiting kinase activity, the compound can disrupt these pathways, potentially leading to altered cellular functions or states .

Pharmacokinetics

The compound’s potency and selectivity suggest that it may have favorable adme properties that contribute to its bioavailability and efficacy .

Result of Action

The result of the compound’s action at the molecular level is the inhibition of kinase activity, which can lead to changes in the phosphorylation status of target molecules . At the cellular level, this can result in altered cell signaling and function, potentially influencing disease processes such as cancer .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-ethoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O4/c1-4-31-18-7-9-19(10-8-18)32-13-21(29)26-27-14-24-22-20(23(27)30)12-25-28(22)17-6-5-15(2)16(3)11-17/h5-12,14H,4,13H2,1-3H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGGOOUJFAOJDSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OCC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=C(C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenoxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2988193.png)

![2,6-difluoro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2988195.png)

![3-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B2988199.png)

![4-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid](/img/structure/B2988206.png)

![methyl[(1S)-1-(pyridin-3-yl)ethyl]amine dihydrochloride](/img/structure/B2988208.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2988211.png)

![2-[(5-Chloropyridin-2-yl)(methyl)amino]acetic acid hydrochloride](/img/structure/B2988212.png)